N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4S/c1-4-21-15-11-12-16(22-5-2)17(13-15)23(19,20)18(3)14-9-7-6-8-10-14/h11-14H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGOROFWQNMMCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N(C)C2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide typically involves the reaction of 2,5-diethoxybenzenesulfonyl chloride with N-methylcyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium ethoxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials and as an intermediate in the synthesis of other chemicals.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences between N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide and analogous sulfonamides:
Key Observations:
- Ethoxy vs. Methoxy Groups : The ethoxy groups in the target compound confer greater lipophilicity compared to methoxy analogs (e.g., 2,5-dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide) . This may enhance membrane permeability in biological systems but reduce aqueous solubility.
- N-Substituents : The N-methyl group in the target compound reduces hydrogen-bonding capacity relative to primary sulfonamides (e.g., ’s compound), which could influence pharmacokinetic properties such as metabolic stability .
Crystallinity and Molecular Packing
Crystallographic studies of related sulfonamides (e.g., ’s compound with a benzylideneamino-cyclohexyl group) reveal that bulky substituents like cyclohexyl groups can lead to disordered molecular packing or reduced crystal symmetry . For the target compound, the diethoxy groups may promote flexible conformations, whereas methoxy or methyl analogs () could form more rigid crystalline lattices due to smaller substituents.
Biological Activity
N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by the following structural formula:
This compound features:
- A cyclohexyl group, which may influence lipophilicity and membrane permeability.
- Two ethoxy groups that can enhance solubility and modulate biological activity.
- A methyl group on the nitrogen atom, which may affect the binding affinity to biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. This interaction is crucial in modulating various biochemical pathways.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that this compound possesses broad-spectrum antibacterial activity, particularly against Gram-positive bacteria.
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
Antitumor Activity
In vitro studies have shown that this compound exhibits antiproliferative effects on several cancer cell lines. The compound's mechanism appears to involve the inhibition of key enzymes involved in cell proliferation and survival.
Case Study: Antitumor Efficacy
A study conducted on human breast cancer cells demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 value was determined to be approximately 15 μM after 48 hours of treatment.
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is often influenced by their structural components. Modifications to the cyclohexyl or ethoxy groups can lead to variations in potency and selectivity. For instance, altering the position or number of ethoxy groups can enhance solubility without compromising antibacterial efficacy.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for N-cyclohexyl-2,5-diethoxy-N-methylbenzenesulfonamide?
- Methodological Answer : The compound can be synthesized via N-alkylation or N-methylation of a benzenesulfonamide precursor. For example, cyclohexylamine sulfonamide derivatives are typically prepared by reacting the sulfonamide with alkyl halides (e.g., ethyl iodide) in the presence of a base (e.g., K₂CO₃) under reflux in aprotic solvents like acetonitrile or DMF. Reaction monitoring via TLC or HPLC is critical to optimize reaction times (typically 12-24 hours) .
- Key Steps :
- Purification via column chromatography (silica gel, ethyl acetate/hexane gradients).
- Yield optimization by adjusting stoichiometry (1:1.2 molar ratio of sulfonamide to alkylating agent).
Q. Which spectroscopic and crystallographic methods are recommended for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) to confirm substituent positions and purity. Aromatic protons appear as complex multiplets (δ 6.8-7.5 ppm), while ethoxy groups show characteristic triplets (δ 1.2-1.4 ppm for CH₃ and δ 3.4-4.0 ppm for OCH₂) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Single-crystal diffraction at 296 K with Mo-Kα radiation (λ = 0.71073 Å) resolves dihedral angles between aromatic and cyclohexyl rings (e.g., 37–40°) .
Q. What preliminary biological screening approaches are applicable to assess its bioactivity?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against targets like carbonic anhydrase or proteases using UV-Vis spectrophotometry (e.g., IC₅₀ determination via Michaelis-Menten kinetics). Prepare stock solutions in DMSO (<1% final concentration) to avoid solvent interference .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 48-hour exposure periods. Normalize results to positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can researchers optimize reaction yields during synthesis?
- Methodological Answer :
- Variable Screening : Use Design of Experiments (DoE) to test parameters:
| Variable | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 60–100°C | 80°C |
| Solvent | DMF, Acetonitrile, THF | DMF |
| Catalyst | K₂CO₃, NaH, DBU | K₂CO₃ |
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours) with comparable yields (~75%) .
Q. How to resolve contradictions between computational and experimental structural data?
- Methodological Answer :
- Cross-Validation : Compare DFT-optimized geometries (e.g., Gaussian 16, B3LYP/6-31G*) with crystallographic data. Discrepancies in bond lengths (>0.05 Å) may indicate solvent effects or crystal packing forces .
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., H-bonding, π-π stacking) to explain deviations in torsion angles .
Q. What strategies validate the compound's mechanism of action in enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Use Lineweaver-Burk plots to identify inhibition type (competitive/uncompetitive). For example, if Kₘ increases with inhibitor concentration, competitive binding is likely .
- Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding poses. Validate with mutagenesis studies (e.g., alanine scanning of active-site residues) .
Q. How to design stability studies under varying conditions?
- Methodological Answer :
- Forced Degradation : Expose to heat (40–80°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor via HPLC for degradation products (e.g., ethoxy group hydrolysis) .
- pH Stability : Incubate in buffers (pH 1–13) for 24 hours. Sulfonamide bonds are typically stable at pH 4–8 but hydrolyze under extreme acidic/basic conditions .
Q. What methods analyze regioselectivity in derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
